Home > Products > Screening Compounds P146617 > 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide - 921488-31-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Catalog Number: EVT-3135161
CAS Number: 921488-31-5
Molecular Formula: C26H27N5O2S2
Molecular Weight: 505.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) is an antiaggregating agent that metabolizes in vivo to generate its corresponding diacid, SR 121566 . SR 121566 is a non-peptide antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GpIIb-IIIa) . In baboons, both the intravenous administration of SR 121566 and oral administration of SR 121787 resulted in potent and long-acting inhibition of platelet aggregation, demonstrating potential as an antithrombotic agent .

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This series of compounds was synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of triethylamine . These compounds were evaluated for their anti-tumor activity against various cancer cell lines, with the most potent cytotoxicity observed in a compound containing a phenolic segment (2b in the paper) .

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound belongs to the thiazolo-1,2,4-triazole class of compounds, which are known for their antibacterial and antifungal properties . The crystal structure of this specific derivative was analyzed to understand the conformational preferences and intermolecular interactions that contribute to its stability in the solid state .

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This compound served as a starting material for synthesizing a series of N-Mannich base derivatives via reaction with various amines . The resulting N-Mannich base derivatives of this compound were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, with some derivatives exhibiting significant antibacterial and antifungal activity .

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of thiazole-1,3,4-oxadiazole hybrids was synthesized and characterized using spectroscopic techniques . They were evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with one compound (APTOM-4e in the paper) exhibiting significant activity against Gram-negative bacteria .

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

Compound Description: This series of bis-thiazolidinone derivatives was synthesized and characterized for their nematicidal and antimicrobial activities . Several compounds containing N-benzylpyrazole and N-methylpyrazole moieties exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans . The series also demonstrated promising antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria and fungal species .

N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide

Compound Description: This compound was used as a precursor for synthesizing eight benzo[d]thiazole-containing hydrazones via condensation reactions with aromatic aldehydes under microwave irradiation . Some of the resulting hydrazones exhibited weak antibacterial and antifungal activity against various microbial strains .

(E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine

Compound Description: This series of thiazole-based pyrazoles incorporating a benzothiazole moiety was synthesized and evaluated for in vitro anticancer and anti-infective activities . Several compounds displayed potent antibacterial and antifungal activities against various bacterial and fungal strains . Additionally, some compounds exhibited promising antimalarial activity and anthelmintic effects, while one compound showed moderate cytotoxicity against the MCF-7 breast cancer cell line .

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) and N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: These two compounds emerged as promising non-acidic inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) from a multi-step virtual screening protocol . They exhibited IC50 values of 1.2 and 1.3 μM, respectively, against mPGES-1 . Further structural optimization of compound 8 led to derivatives with improved inhibitory activity (IC50: 0.3-0.6 μM) . The discovery of these compounds provides a new approach for developing mPGES-1 inhibitors with potential anti-inflammatory and anticancer properties .

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2) involved in regulating arousal and the sleep-wake cycle . Studies using site-directed mutagenesis and receptor modeling revealed that EMPA shares several crucial binding site residues with the dual OX antagonist almorexant, including Trp20645.54, Tyr2155.38, Phe2195.42, and His3447.39 . These findings suggest that EMPA binds within the OX2 ligand-binding pocket, effectively blocking orexin-A-induced signaling .

5-benzylidene-2-imino-3-(4(6-methyl benzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one

Compound Description: This series of arylidene compounds was synthesized from 2-iminothiazolidine-4-one derivatives and characterized by various spectroscopic techniques . These compounds were evaluated for antimicrobial activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), demonstrating sensitivity against both types of bacteria with varying degrees of activity .

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)

Compound Description: Dabrafenib is a potent and selective inhibitor of the B-Raf kinase, specifically targeting the V600E mutant form commonly found in various cancers [, ]. It is used in combination with the MEK inhibitor trametinib (described below) for treating patients with unresectable or metastatic melanoma harboring the BRAF V600E mutation [, ]. Combining dabrafenib with trametinib results in enhanced antitumor activity compared to dabrafenib monotherapy [, ].

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide (Trametinib)

Compound Description: Trametinib is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the MAPK signaling pathway involved in cell proliferation, survival, and differentiation [, ]. It is clinically used in combination with dabrafenib for treating BRAF V600E mutation-positive melanoma, leading to enhanced antitumor effects compared to dabrafenib alone [, ].

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide

Compound Description: This series of thiazolidin-4-one derivatives was synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungal species . The series demonstrated in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans .

2-chloro-N-(4-(6-methyl benzo[d]thiazol-2-yl)phenyl)acetamide

Compound Description: This compound is a key intermediate in the synthesis of 5-benzylidene-2-imino-3-(4(6-methyl benzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one derivatives . It is prepared by reacting 4-(6-methylbenzothiazole-2-yl)benzylamine with chloroacetyl chloride in dry benzene .

15-Deoxy Δ12,14-prostaglandin J2 (15d-PGJ2)

Compound Description: 15d-PGJ2 is a prostaglandin metabolite known for its anti-inflammatory actions. It acts as an activator of both peroxisome proliferator-activated receptor gamma (PPARγ) and PPARδ [, ]. Studies on amnion-derived WISH cells revealed that 15d-PGJ2 exhibits concentration-dependent effects: at low concentrations, it inhibits prostaglandin E2 (PGE2) production through a PPARγ-mediated pathway, while at higher concentrations, it inhibits both PGE2 and cytokine production through PPARδ activation and/or inhibition of nuclear factor kappa B (NF-κB) [, ].

2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)-methylsulfanyl)phenoxy-acetic acid (GW501516)

Compound Description: GW501516 is a selective ligand for PPARδ, exhibiting anti-inflammatory properties by inhibiting interleukin-1 beta (IL-1β)-stimulated PGE2 production in amnion-derived WISH cells . Studies have shown that GW501516 inhibits NF-κB DNA binding activity, suggesting its anti-inflammatory actions may involve modulating this pathway .

N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-substituted phenyl acrylamide

Compound Description: This series of chalcones was synthesized as intermediates for preparing a series of novel fluorobenzothiazolopyrazolines (described below) . Both the chalcones and their fluorobenzothiazolopyrazoline derivatives were evaluated for in vitro antioxidant activity using ferric ion reduction and DPPH methods. The results showed that the fluorobenzothiazolopyrazolines exhibited significant antioxidant activity compared to the chalcones .

7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine

Compound Description: This series of novel fluorobenzothiazolopyrazolines was synthesized from N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-substituted phenyl acrylamide chalcones and evaluated for in vitro antioxidant activity . They exhibited significant antioxidant activity compared to their precursor chalcones, indicating the importance of the pyrazoline ring in enhancing their antioxidant properties .

N-(3-(4-chloro phenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl) acetamide

Compound Description: This series of tetrahydrothieno[3,2-c]pyridine hydrazide derivatives was synthesized and evaluated for in vitro antimicrobial activity . Several compounds showed promising antibacterial and antifungal activities, with some demonstrating greater potency than the reference standards, tetracycline and miconazole, respectively .

Properties

CAS Number

921488-31-5

Product Name

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.66

InChI

InChI=1S/C26H27N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h7-13,15,18H,2-6,14H2,1H3,(H,27,32)(H2,28,29,31,33)

InChI Key

SDPQDMBKVJTBEC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.